molecular formula C9H12O2 B13814460 Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)-

Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)-

Cat. No.: B13814460
M. Wt: 152.19 g/mol
InChI Key: RUXOPVSTQYPXLU-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- is an organic compound with the molecular formula C9H12O2. This compound is characterized by the presence of a hydroxy group and a methyl group attached to a cyclohexadienyl ring, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, alkanes, and substituted cyclohexadiene derivatives .

Scientific Research Applications

Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The hydroxy and methyl groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- stands out due to its unique combination of hydroxy and methyl groups on the cyclohexadienyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)-, also known as 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)ethanone (CAS Number: 180292-79-9), is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

Ethanone has the following chemical characteristics:

PropertyValue
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point277.2 ± 40.0 °C
Flash Point115.9 ± 19.9 °C
LogP1.68

These properties suggest that Ethanone is a moderately polar compound, which may influence its solubility and interaction with biological systems .

Enzyme Inhibition

Research has indicated that compounds similar to Ethanone exhibit inhibitory effects on key enzymes involved in various physiological processes. Studies have focused on the inhibition of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), both of which are critical in neurodegenerative diseases and other medical conditions.

In one study, phenolic compounds were synthesized and evaluated for their AChE inhibitory activity. The results showed that certain derivatives had Ki values in the nanomolar range, indicating potent inhibition capabilities . Although specific data for Ethanone was not highlighted, its structural similarities suggest potential effectiveness in enzyme inhibition.

Study on Phenolic Compounds

A relevant study investigated the biological activities of phenolic compounds similar to Ethanone. The researchers synthesized several derivatives and assessed their AChE inhibitory effects using Ellman’s test. The most potent inhibitors had Ki values ranging from 22 nM to over 60 nM . Such findings highlight the potential for Ethanone to be developed as a therapeutic agent targeting AChE.

Antimicrobial Activity

While specific studies on Ethanone's antimicrobial efficacy are scarce, related compounds have demonstrated significant antimicrobial properties against various pathogens. This suggests that Ethanone may also exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(2-hydroxy-4-methylcyclohexa-1,3-dien-1-yl)ethanone

InChI

InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)9(11)5-6/h5,11H,3-4H2,1-2H3

InChI Key

RUXOPVSTQYPXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(CC1)C(=O)C)O

Origin of Product

United States

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